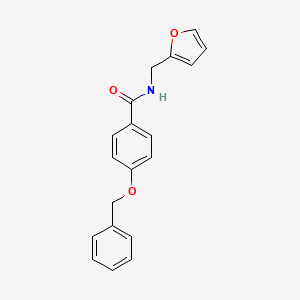![molecular formula C17H25Cl2NO2 B4409233 4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It was first synthesized in the early 1990s by Sanofi Research as a potential treatment for nausea and vomiting associated with chemotherapy. Since then, it has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride acts as a selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous systems. By blocking the action of serotonin at this receptor, this compound can modulate the release of various neurotransmitters and affect the activity of various ion channels and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gastrointestinal function. It has also been shown to have potential therapeutic effects in the treatment of drug addiction, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride in scientific research is its selectivity for the serotonin 5-HT3 receptor, which allows for more precise modulation of neurotransmitter release and ion channel activity. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride, including the study of its effects on other neurotransmitter systems and ion channels, the development of more selective and potent analogs, and the investigation of its potential therapeutic effects in various disease states. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride has been studied for its potential use in various scientific research applications, including the study of the central nervous system, gastrointestinal function, and drug addiction. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and to affect the activity of various ion channels and receptors in the brain and gut.
Eigenschaften
IUPAC Name |
4-[4-(2-chloro-6-prop-2-enylphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2.ClH/c1-2-6-15-7-5-8-16(18)17(15)21-12-4-3-9-19-10-13-20-14-11-19;/h2,5,7-8H,1,3-4,6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUUAWJAJRUQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)

![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
![2-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4409205.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)